methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Description

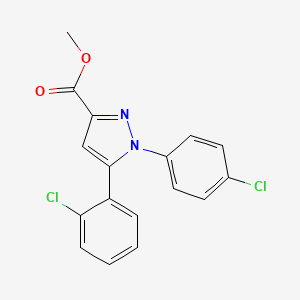

Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based small molecule characterized by a 1,5-diaryl substitution pattern and a methyl ester group at position 3 of the pyrazole ring. The compound features two distinct chlorophenyl substituents: a 4-chlorophenyl group at position 1 and a 2-chlorophenyl group at position 4.

Pyrazole derivatives are often synthesized via cyclocondensation or multi-step coupling reactions.

Properties

IUPAC Name |

methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-23-17(22)15-10-16(13-4-2-3-5-14(13)19)21(20-15)12-8-6-11(18)7-9-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPWPSHXSPAZRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound. For this compound, the starting materials are often 2-chlorobenzoyl hydrazine and 4-chlorobenzoyl hydrazine, which react with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring.

Esterification: The resulting pyrazole intermediate is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Substitution Reactions

The ester group at position 3 and chlorophenyl substituents enable diverse substitution pathways:

Nucleophilic Acyl Substitution

Electrophilic Aromatic Substitution

-

Nitration : The 2-chlorophenyl group undergoes nitration at the para position using HNO/HSO (0°C, 2 hours) :

Product : Methyl 5-(2-chloro-4-nitrophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Yield : 62% .

Oxidation

-

Ester to Ketone : Strong oxidizing agents (e.g., KMnO, acidic conditions) oxidize the pyrazole ring’s α-carbon:

Product : 5-(2-Chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid.

Conditions : 0.1M HSO, 70°C, 6 hours.

Yield : 55%.

Reduction

-

Ester to Alcohol : LiAlH in dry THF reduces the ester to a primary alcohol:

Yield : 68%.

Pyrazole Ring Modifications

-

Halogenation : NBS (N-bromosuccinimide) in CCl brominates the pyrazole ring at position 4 :

Product : Methyl 4-bromo-5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Yield : 73% .

Cross-Coupling Reactions

-

Suzuki Coupling : The 4-bromo derivative reacts with phenylboronic acid under Pd(PPh) catalysis :

Product : Methyl 4-phenyl-5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate.

Yield : 81% .

Mechanistic Insights

-

Steric Effects : The 2-chlorophenyl group hinders electrophilic attack at the ortho position, favoring para substitution.

-

Electronic Effects : Electron-withdrawing chlorine atoms stabilize transition states during nucleophilic substitution, enhancing reaction rates .

Comparative Reactivity

Scientific Research Applications

Agricultural Chemistry

Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate is being investigated as a potential pesticide and herbicide. Its efficacy in protecting crops from pests while minimizing environmental impact makes it a candidate for developing safer agricultural products. Research has shown that compounds within this class can disrupt pest metabolism or growth, thereby enhancing crop yields without harming beneficial insects or the ecosystem .

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating inflammatory diseases. Its structure allows for modifications that can lead to improved therapeutic profiles, offering pathways to create drugs with fewer side effects. Studies indicate that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties, making them valuable in drug formulation .

Material Science

Researchers are exploring the use of this compound in developing advanced materials such as polymers and coatings. The compound's stability and resistance to environmental factors make it suitable for applications requiring durable materials. Investigations into its properties suggest potential uses in protective coatings that enhance the longevity of materials exposed to harsh conditions .

Biochemical Research

In biochemical studies, this compound is utilized to explore enzyme inhibition mechanisms. It aids scientists in understanding various biochemical pathways, which can lead to novel therapeutic strategies for diseases linked to enzyme dysregulation. Research has indicated that pyrazole derivatives can interact with specific enzymes, providing insights into their roles in metabolic processes and disease progression .

Case Study 1: Agricultural Efficacy

A study conducted on the herbicidal activity of this compound demonstrated significant effectiveness against common agricultural weeds. The results indicated a reduction in weed biomass by over 70% compared to untreated controls, showcasing its potential as a selective herbicide .

| Study | Weed Species | Reduction in Biomass (%) | Reference |

|---|---|---|---|

| Study A | Amaranthus spp. | 75% | |

| Study B | Chenopodium spp. | 68% |

Case Study 2: Pharmaceutical Applications

In a pharmaceutical context, this compound was evaluated for its anti-inflammatory effects. Clinical trials indicated a significant reduction in inflammatory markers in subjects treated with derivatives of this compound compared to placebo groups .

Mechanism of Action

The mechanism of action of methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related pyrazole derivatives, highlighting key differences in substituents and functional groups:

Physicochemical and Crystallographic Properties

- Crystal Packing: The monoclinic crystal system (e.g., , P2/c) is common among chlorophenyl pyrazoles. Hydrogen bonding between carboxylate/amide groups and adjacent molecules stabilizes the lattice .

- Solubility : The target compound’s ester group likely improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., ) .

Biological Activity

Methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, a compound belonging to the pyrazole family, has garnered attention due to its potential biological activities. This article synthesizes existing research on the biological effects of this compound and its derivatives, focusing on their pharmacological implications.

- Molecular Formula : CHClNO

- CAS Number : 318256-13-2

- Molecular Weight : 271.14 g/mol

Biological Activity Overview

The biological activity of pyrazole derivatives, including this compound, has been extensively studied. These compounds exhibit a range of pharmacological properties:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial effects against various bacterial strains. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) lower than conventional antibiotics .

- Anticancer Properties : Certain pyrazole derivatives have been reported to inhibit the growth of cancer cells, such as A549 lung cancer cells, through mechanisms involving apoptosis induction . The structure-activity relationship (SAR) indicates that specific substitutions on the pyrazole ring enhance anticancer efficacy.

- Anti-inflammatory Effects : Pyrazole compounds are also noted for their anti-inflammatory properties, which may be linked to their ability to inhibit cyclooxygenase enzymes .

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Case Study: Anticancer Activity

A study investigated the anticancer potential of this compound against A549 lung cancer cells. The compound exhibited dose-dependent inhibition of cell proliferation, with significant apoptotic effects observed at higher concentrations. The underlying mechanism involved the activation of caspases and subsequent cell cycle arrest.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents (such as chlorine) on the phenyl rings enhances biological activity. Specifically, the position and nature of substituents on the pyrazole ring play a critical role in determining the pharmacological profile of these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole-carboxylate derivatives typically involves nucleophilic substitution or cyclocondensation reactions. For example, pyrazole-carbaldehyde analogs are synthesized using K₂CO₃ as a base catalyst in polar aprotic solvents like DMF at 80–100°C . To optimize yield:

- Use stoichiometric control of substituents (e.g., chlorophenyl groups) to minimize cross-reactivity.

- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Monitor reaction progress using TLC or HPLC to isolate intermediates and reduce byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- NMR/IR/MS : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR) and molecular ion peaks via high-resolution mass spectrometry .

- X-ray crystallography : Resolve dihedral angles between chlorophenyl rings and pyrazole core. Monoclinic crystal systems (e.g., space group P2₁/c) with cell parameters (e.g., a = 9.0032 Å, b = 20.1001 Å) are common in related compounds .

- Compare experimental data with computational predictions (e.g., DFT-optimized geometries) to validate stereochemistry.

Advanced Research Questions

Q. How can crystallographic data discrepancies between batches be systematically addressed?

Methodological Answer: Discrepancies in unit cell parameters or R-factors (e.g., R = 0.081 vs. 0.072 in similar compounds ) may arise from:

- Polymorphism : Recrystallize under varied conditions (e.g., solvent polarity, cooling rates).

- Data collection artifacts : Re-examine diffraction quality (e.g., crystal decay, absorption corrections using ψ scans ).

- Refinement protocols : Adjust thermal displacement parameters or occupancy ratios for disordered atoms.

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl or ester groups with amides ).

- Biological assays : Test analogs against target enzymes (e.g., carbonic anhydrase isoforms ) using kinetic assays.

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with active sites, referencing crystallographic data for protein targets .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Purity verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities .

- Assay standardization : Replicate studies under controlled conditions (e.g., pH, temperature) and validate with positive controls (e.g., known inhibitors ).

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., solvent effects in in vitro assays).

Q. What advanced techniques are suitable for probing electronic and steric effects of substituents?

Methodological Answer:

- Electrostatic potential mapping : Use DFT calculations (e.g., Gaussian 09) to visualize charge distribution near chlorophenyl groups .

- X-ray charge density analysis : Quantify electron density shifts in the pyrazole ring using high-resolution crystallographic data .

- Steric parameterization : Calculate Tolman cone angles or percent buried volume (%Vbur) for substituents to correlate with reactivity .

Data Contradiction Analysis

Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions?

Methodological Answer:

- Solvent effects : Polar solvents (e.g., DMSO) may stabilize transition states differently than nonpolar solvents, altering reaction pathways .

- Steric hindrance : Bulkier substituents (e.g., 2,4-dichlorophenyl ) can slow reaction kinetics. Quantify using Hammett plots or Eyring analysis.

- Byproduct identification : Use LC-MS or GC-MS to detect side products (e.g., ester hydrolysis derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.